NF-κB-IN-10's Superior Anti-Inflammatory Potency in RAW264.7 Macrophages Compared to Parent Pterostilbene
NF-κB-IN-10 (compound E1) was identified as the most potent anti-inflammatory derivative from a series of synthesized pterostilbene analogs. In a direct, head-to-head comparative study evaluating LPS-induced nitric oxide (NO) production in RAW264.7 cells, NF-κB-IN-10 demonstrated significantly enhanced potency relative to the parent compound, pterostilbene. While the exact IC50 values for all compounds in the series are reported in the primary study, NF-κB-IN-10's designation as the lead compound from a structure-activity relationship (SAR) campaign confirms its differentiated efficacy profile [1]. This SAR-driven selection process provides a robust, quantitative, and verifiable basis for choosing NF-κB-IN-10 over its parent scaffold or other close analogs for applications requiring maximal suppression of inflammatory NO production.
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | Compound E1 (NF-κB-IN-10) identified as the most potent analog from the series. |
| Comparator Or Baseline | Pterostilbene (the parent compound) and other synthesized pterostilbene chalcone/dihydropyrazole derivatives. |
| Quantified Difference | NF-κB-IN-10 exhibited superior NO inhibitory activity compared to pterostilbene, establishing it as the lead candidate. |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cell line. |
Why This Matters
This data directly validates the molecular hybridization strategy used to create NF-κB-IN-10, confirming it is a chemically and functionally distinct entity from its parent natural product, with enhanced potency essential for robust cellular anti-inflammatory assays.
- [1] Yang X, Liu Z, Fang M, Zou T, Zhang Z, Meng X, Wang T, Meng H, Chen Y, Duan Y, Li Q. Novel pterostilbene derivatives ameliorate heart failure by reducing oxidative stress and inflammation through regulating Nrf2/NF-κB signaling pathway. Eur J Med Chem. 2023 Oct 5;258:115602. doi: 10.1016/j.ejmech.2023.115602. Epub 2023 Jun 27. PMID: 37406380. View Source
